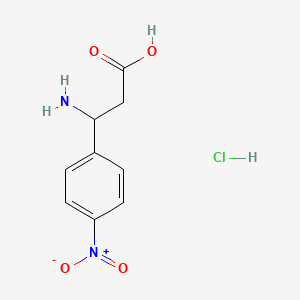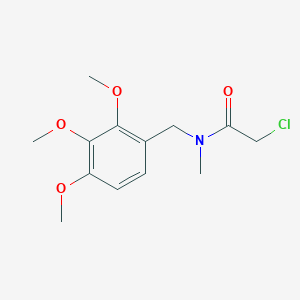
5-Amino-6-(propan-2-yloxy)pyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(propan-2-yloxy)pyridin-2-OL is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This biocatalytic method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms.
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis methods. These methods may include base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines, which provide 2-amino-4,6-diarylpyridine derivatives . The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(propan-2-yloxy)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different aminopyridine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions include hydroxylated pyridine derivatives, aminopyridine derivatives, and substituted pyridine compounds. These products have diverse applications in medicinal chemistry and industrial processes.
Scientific Research Applications
5-Amino-6-(propan-2-yloxy)pyridin-2-OL has several scientific research applications:
Biology: The compound is studied for its potential role in biological processes and its interactions with various biomolecules.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-6-(propan-2-yloxy)pyridin-2-OL include:
6-Aminopyridin-2-ol: A compound with similar structural features and chemical properties.
5-Amino-pyrazoles: These compounds are potent reagents in organic and medicinal synthesis.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-amino-6-propan-2-yloxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)12-8-6(9)3-4-7(11)10-8/h3-5H,9H2,1-2H3,(H,10,11) |
InChI Key |
ABWASCXWCUJIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


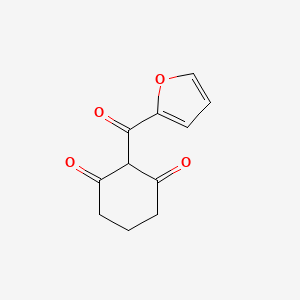
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

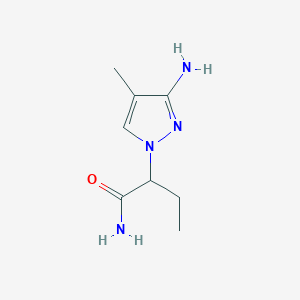

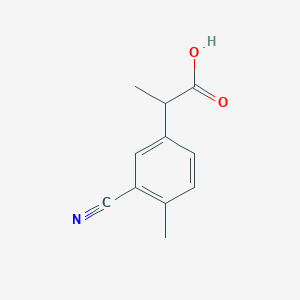

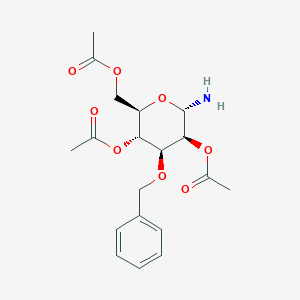

![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
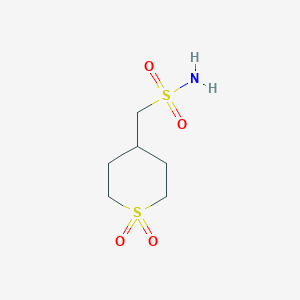
![4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078584.png)
